molecular formula C21H17Br2NO3 B15037136 6-bromo-4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B15037136
M. Wt: 491.2 g/mol
InChI Key: VKFHFHGJICJWII-UHFFFAOYSA-N
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Description

6-bromo-4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core structure, which is often associated with biological activity and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline derivatives.

    Reduction: Formation of dihydroquinoline analogs.

    Substitution: Introduction of different functional groups at the bromine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

6-bromo-4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways can provide insights into its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,5-dimethoxyphenethylamine: A compound with similar bromine and methoxy substituents.

    6-bromo-3,4-dimethoxycinnamic acid: Another brominated compound with methoxy groups.

Uniqueness

6-bromo-4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its quinoline core structure, which imparts distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique applications and activities.

Properties

Molecular Formula

C21H17Br2NO3

Molecular Weight

491.2 g/mol

IUPAC Name

6-bromo-4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C21H17Br2NO3/c1-26-18-8-11(7-17(23)21(18)27-2)14-10-19(25)24-20-13-6-4-3-5-12(13)16(22)9-15(14)20/h3-9,14H,10H2,1-2H3,(H,24,25)

InChI Key

VKFHFHGJICJWII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br)Br)OC

Origin of Product

United States

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